molecular formula C13H11ClN2O B14755627 2-Hydroxy-5-methyl-4'-chloroazobenzene CAS No. 2491-56-7

2-Hydroxy-5-methyl-4'-chloroazobenzene

Cat. No.: B14755627
CAS No.: 2491-56-7
M. Wt: 246.69 g/mol
InChI Key: QHVMKVYYTMSEJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-5-methyl-4’-chloroazobenzene is an organic compound with the molecular formula C₁₃H₁₁ClN₂O and a molecular weight of 246.692 g/mol . This compound belongs to the class of azobenzenes, which are characterized by the presence of an azo group (N=N) linking two aromatic rings. Azobenzenes are well-known for their vibrant colors and are commonly used as dyes. The specific structure of 2-Hydroxy-5-methyl-4’-chloroazobenzene includes a hydroxyl group, a methyl group, and a chlorine atom attached to the aromatic rings, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 2-Hydroxy-5-methyl-4’-chloroazobenzene typically involves the diazotization of 4-chloroaniline followed by coupling with 2-hydroxy-5-methylaniline. The reaction conditions often include the use of acidic media, such as hydrochloric acid, to facilitate the diazotization process. The resulting diazonium salt is then reacted with the coupling component under controlled temperature conditions to yield the desired azobenzene compound .

Chemical Reactions Analysis

2-Hydroxy-5-methyl-4’-chloroazobenzene undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The azo group can be reduced to form corresponding amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Hydroxy-5-methyl-4’-chloroazobenzene has several scientific research applications:

    Chemistry: It is used as a model compound in studies of azo dye synthesis and photochemistry.

    Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its ability to interact with biological molecules.

    Industry: It is used in the production of dyes and pigments for textiles, plastics, and other materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-methyl-4’-chloroazobenzene involves its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between its trans and cis isomers. This photoisomerization process affects the compound’s electronic properties and its interactions with other molecules. The molecular targets and pathways involved in its action include the modulation of electron distribution and the formation of reactive intermediates that can interact with biological targets .

Comparison with Similar Compounds

2-Hydroxy-5-methyl-4’-chloroazobenzene can be compared with other azobenzene derivatives, such as:

These comparisons highlight the unique features of 2-Hydroxy-5-methyl-4’-chloroazobenzene, such as its specific substituents that contribute to its distinct chemical and physical properties.

Properties

CAS No.

2491-56-7

Molecular Formula

C13H11ClN2O

Molecular Weight

246.69 g/mol

IUPAC Name

2-[(4-chlorophenyl)diazenyl]-4-methylphenol

InChI

InChI=1S/C13H11ClN2O/c1-9-2-7-13(17)12(8-9)16-15-11-5-3-10(14)4-6-11/h2-8,17H,1H3

InChI Key

QHVMKVYYTMSEJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.